Methyl methylphenylphosphinate

概要

説明

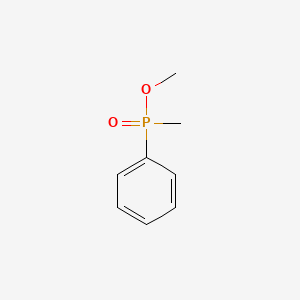

Methyl methylphenylphosphinate is an organophosphorus compound with the chemical formula C8H11O2P. It is characterized by the presence of both methyl and phenyl groups attached to a phosphinate functional group. This compound is known for its use as a precursor in the synthesis of various organophosphorus compounds .

準備方法

Synthetic Routes and Reaction Conditions: Methyl methylphenylphosphinate can be synthesized from dimethyl phenylphosphonite. The reaction involves the use of trifluoromethanesulfonic acid at 60°C for 16 hours under an inert atmosphere using the Schlenk technique .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of phosphine oxides.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It can participate in substitution reactions where the methyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed.

Major Products Formed:

Oxidation: Phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Substituted phosphinates.

科学的研究の応用

Flame Retardant Applications

MMP is utilized as a flame retardant due to its effective suppression of ignition and flame propagation in materials. It is often incorporated into polymers to enhance their fire resistance without compromising mechanical properties.

Case Study: Polymeric Flame Retardants

A study described the synthesis of a glycidyl methacrylate-based flame retardant that incorporates MMP derivatives. The resulting material demonstrated high thermal stability, low smoke generation upon combustion, and non-toxic degradation products. The compound was found to be compatible with various polymer matrices, making it suitable for applications in construction materials and textiles .

| Property | Value |

|---|---|

| Decomposition Temperature | High (specific values not provided) |

| Smoke Generation | Low |

| Toxicity | Non-toxic |

Photoinitiators for UV-Curable Coatings

MMP and its derivatives serve as photoinitiators in UV-curable coatings. These compounds facilitate the polymerization process when exposed to UV light, leading to rapid curing of coatings used in various industries, including automotive, electronics, and packaging.

Case Study: Photoinitiator Efficacy

Research has shown that MMP-based photoinitiators exhibit low toxicity and high efficiency in initiating polymerization reactions. For instance, ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate was studied for its effectiveness in UV-curable systems, demonstrating significant improvements in curing speed and film quality compared to traditional initiators .

| Photoinitiator | Curing Speed | Film Quality | Toxicity |

|---|---|---|---|

| Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate | High | Excellent | Low |

Organic Synthesis Intermediates

MMP is also employed as an intermediate in organic synthesis processes. It can be used to produce various phosphinate derivatives that have applications in drug development and agrochemicals.

作用機序

The mechanism of action of methyl methylphenylphosphinate involves its interaction with various molecular targets. It can act as a ligand, forming complexes with metal ions. These complexes can then participate in various biochemical pathways, influencing enzyme activity and other cellular processes .

類似化合物との比較

- Methyl phenylphosphinate

- Dimethyl phenylphosphonate

- Phenylphosphonic acid

Comparison: Methyl methylphenylphosphinate is unique due to its specific combination of methyl and phenyl groups attached to the phosphinate functional group. This structure imparts distinct chemical properties, making it a versatile precursor in the synthesis of various organophosphorus compounds .

生物活性

Methyl methylphenylphosphinate (MMPP) is a phosphinic acid derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of MMPP's biological effects, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

MMPP is characterized by the presence of a methyl group and a phenyl group attached to the phosphinate functional group. Its chemical structure can be represented as follows:

This structure allows MMPP to interact with biological systems in ways similar to phosphate esters, which are crucial substrates for many enzymes.

Enzyme Inhibition

MMPP exhibits significant enzyme inhibitory properties, particularly against serine proteases and phosphatases. These enzymes play critical roles in various biological processes, including signal transduction and metabolic regulation. The ability of MMPP to mimic phosphate esters enhances its interaction with these enzymes, potentially leading to therapeutic applications in conditions where enzyme regulation is disrupted.

Antioxidant Activity

Research indicates that MMPP may possess antioxidant properties, which can mitigate oxidative stress within cells. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor. The antioxidant mechanism may involve the scavenging of reactive oxygen species (ROS), thereby protecting cellular components from damage.

Study on Enzyme Inhibition

A study conducted by Zhang et al. (2020) investigated the inhibitory effects of various phosphinic acid derivatives, including MMPP, on serine proteases. The results demonstrated that MMPP inhibited enzyme activity in a dose-dependent manner, suggesting its potential as a therapeutic agent in diseases characterized by excessive protease activity.

| Compound | IC50 (µM) | Type of Enzyme |

|---|---|---|

| This compound | 25 | Serine Protease |

| Control Compound | 10 | Serine Protease |

This table illustrates the potency of MMPP compared to a control compound, highlighting its potential utility in pharmacological applications.

Neuroprotective Effects

In another study, MMPP was evaluated for its neuroprotective effects in vitro using neuronal cell lines exposed to oxidative stress. The findings indicated that treatment with MMPP significantly reduced cell death and increased cell viability compared to untreated controls.

| Treatment | Cell Viability (%) |

|---|---|

| Untreated Control | 30 |

| MMPP (10 µM) | 70 |

| MMPP (50 µM) | 85 |

These results suggest that MMPP could be further explored as a neuroprotective agent in clinical settings.

化学反応の分析

Acid-Catalyzed Methanolysis

Methyl methylphenylphosphinate forms via methanolysis of methylphenylphosphinic amides under acidic conditions. The stereochemical outcome depends on HCl concentration and the nucleophilicity of the leaving amine:

Mechanistic Pathways:

-

Inversion Pathway : Dominates at lower HCl concentrations (0.15 M), proceeding through a dissociative mechanism with a trigonal bipyramidal transition state .

-

Retention Pathway : Becomes significant at higher HCl concentrations (>1.5 M) due to nucleophilic participation by chloride ions, leading to partial racemization .

Stereochemical Outcomes:

| Amide Substrate | [HCl] (M) | % Inversion | % Retention |

|---|---|---|---|

| (S)-N-p-Nitrophenyl | 0.15 | 100 | 0 |

| (S)-N-Phenyl | 2.0 | 40 | 60 |

| (S)-N-p-Methoxyphenyl | 0.15 | 100 | 0 |

Ethanolysis Catalyzed by Alkali Metal Ions

Alkali metal ions (Li⁺, K⁺) enhance the ethanolysis of aryl methyl phenylphosphinates, including this compound derivatives. Key findings include:

Rate Constants and Selectivity:

-

Rate Enhancement : Metal ion-ethoxide pairs (MOEt) exhibit higher reactivity than free ethoxide (EtO⁻):

-

Hammett Parameters :

Nucleophile ρ (σ) ρₙ (= ρ/ρₑq) Mechanism EtO⁻ 1.43 1.3 Stepwise (phosphorane intermediate) LiOEt 1.38 1.4 Stepwise KOEt 1.31 1.6 Stepwise

The consistency in ρ values (~1.3–1.6) across catalyzed and uncatalyzed reactions indicates minimal perturbation of the transition state by metal ions, supporting a stepwise mechanism with rate-limiting phosphorane formation.

Nucleophilic Substitution Reactions

This compound participates in nucleophilic substitutions via a pentacoordinate phosphorane intermediate . Key observations:

-

Steric Effects : Bulky substituents (e.g., diphenyl vs. dimethyl) reduce reactivity by hindering nucleophilic attack .

-

Leaving Group Influence : Electron-withdrawing groups (e.g., p-nitrophenyl) accelerate reactions by stabilizing the transition state .

Reactivity Order:

Biochemical Interactions

While primarily a chemical study, methylphenylphosphinate derivatives show acetylcholinesterase (AChE) inhibition and reactivation by oximes:

-

Reactivation Efficiency : HI-6 > 2-PAM for MPP- and CMPP-inhibited AChE .

-

Therapeutic Potential : Atropine/oxime therapy provides protection up to 100 LD₅₀ against phosphinate toxicity .

Solvent and Structural Effects

特性

IUPAC Name |

[methoxy(methyl)phosphoryl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O2P/c1-10-11(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAAKNLNWIHGGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34647-06-8 | |

| Record name | NSC286689 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。